Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Properties
Research on structurally similar compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlights the importance of detailed structural characterization in understanding the properties and potential applications of complex organic molecules. These studies often reveal intricate details about molecular conformations, hydrogen bonding, and absolute configurations, which are crucial for the development of pharmaceuticals and materials with specific functions (Weber et al., 1995).
Photoredox Catalysis
The application of photoredox catalysis in the synthesis of organic compounds is an area of intense research interest. For instance, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates the utility of carbamate derivatives in facilitating complex chemical transformations. This method offers a pathway to assemble a range of biologically relevant structures, such as 3-aminochromones, under mild conditions, showcasing the potential of similar carbamates in synthetic chemistry (Wang et al., 2022).
Hydrogen Bonding Interactions
The study of hydrogen bonding interactions between various functional groups, including those present in carbamate compounds, plays a vital role in the design of molecules with desired physical and chemical properties. Research into the hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in compounds like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provides insight into how these interactions can influence molecular orientation, packing, and overall stability. These findings have implications for the development of pharmaceuticals and materials science (Baillargeon et al., 2014).
Synthetic Methodologies
Advancements in synthetic methodologies allow for the efficient production of complex organic molecules. The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, as an intermediate in biologically active compounds, exemplifies the importance of developing rapid, high-yield synthetic routes. Such methodologies facilitate the production of key intermediates for pharmaceuticals, highlighting the role of carbamate derivatives in drug development (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[4-(2-ethoxyphenyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-15-9-7-6-8-12(15)13-10-18-11-14(13)19-16(20)22-17(2,3)4/h6-9,13-14,18H,5,10-11H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMALLXAGODGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.